molecular formula C27H41NO4 B14315874 N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide CAS No. 113770-80-2

N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide

Cat. No.: B14315874
CAS No.: 113770-80-2
M. Wt: 443.6 g/mol
InChI Key: QOKAFBFIOSAIDM-UHFFFAOYSA-N
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Description

N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with three methoxy groups and an amide linkage to an octadecatrienoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide typically involves the reaction of 2,4,6-trimethoxyaniline with octadeca-9,12,15-trienoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide is unique due to its specific substitution pattern and the presence of three conjugated double bonds in the octadecatrienoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

113770-80-2

Molecular Formula

C27H41NO4

Molecular Weight

443.6 g/mol

IUPAC Name

N-(2,4,6-trimethoxyphenyl)octadeca-9,12,15-trienamide

InChI

InChI=1S/C27H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)28-27-24(31-3)21-23(30-2)22-25(27)32-4/h6-7,9-10,12-13,21-22H,5,8,11,14-20H2,1-4H3,(H,28,29)

InChI Key

QOKAFBFIOSAIDM-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NC1=C(C=C(C=C1OC)OC)OC

Origin of Product

United States

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